2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide
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Overview
Description
The compound H-Arg-His-NH2 is a dipeptide consisting of the amino acids arginine and histidine, with an amide group at the C-terminus. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-His-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, arginine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, histidine, is activated and coupled to the growing peptide chain.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product, .
Industrial Production Methods
In an industrial setting, the production of H-Arg-His-NH2 can be scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-His-NH2: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized, affecting the peptide’s biological activity.
Reduction: The peptide can be reduced under specific conditions, altering its structure and function.
Substitution: The amino groups in arginine and histidine can participate in substitution reactions, leading to modified peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) can be employed.
Substitution: Various chemical reagents, such as acylating agents, can be used to modify the peptide.
Major Products Formed
Oxidation: Oxidized forms of histidine and arginine residues.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Modified peptides with new functional groups attached to the amino acids.
Scientific Research Applications
H-Arg-His-NH2: has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based products and materials.
Mechanism of Action
The mechanism of action of H-Arg-His-NH2 involves its interaction with various molecular targets and pathways:
Molecular Targets: The peptide can bind to specific receptors or enzymes, influencing their activity.
Pathways Involved: It can modulate signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), leading to various biological effects.
Comparison with Similar Compounds
H-Arg-His-NH2: can be compared with other similar dipeptides:
H-Arg-Lys-NH2: Similar structure but with lysine instead of histidine, leading to different biological activities.
H-His-His-NH2: Contains two histidine residues, which may result in distinct interactions and functions.
H-Arg-His-NH2:
Properties
Molecular Formula |
C12H22N8O2 |
---|---|
Molecular Weight |
310.36 g/mol |
IUPAC Name |
2-amino-N-[1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H22N8O2/c13-8(2-1-3-18-12(15)16)11(22)20-9(10(14)21)4-7-5-17-6-19-7/h5-6,8-9H,1-4,13H2,(H2,14,21)(H,17,19)(H,20,22)(H4,15,16,18) |
InChI Key |
VORFWIJIZLIOII-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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